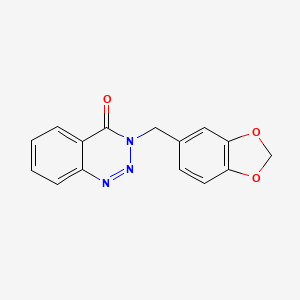

3-(1,3-苯并二氧杂环-5-基甲基)-1,2,3-苯并三嗪-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one" is a derivative of 1,2,3-benzotriazin-4(3H)-one, which is a heterocyclic organic compound. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives involves various catalytic processes. For instance, nickel-catalyzed denitrogenative annulation reactions with 1,3-dienes and alkenes have been reported to produce 3,4-dihydroisoquinolin-1(2H)-ones . Similarly, palladium-catalyzed reactions with isocyanides have been used to synthesize 3-(imino)isoindolin-1-ones . These methods demonstrate the versatility of transition metal catalysis in constructing complex structures from simpler benzotriazinone moieties.

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives can be quite complex, with the potential for various substituents and functional groups. X-ray studies have shown that certain derivatives, such as the "super stable" radical mentioned in one study, can pack in equidistant slipped π-stacks, which is significant for understanding their solid-state properties .

Chemical Reactions Analysis

Benzotriazinones undergo a variety of chemical reactions. For example, they can react with 1,3-dienes to form azanickelacyclic intermediates, which can further react to form dihydroisoquinolinones . They also react with isocyanides in the presence of palladium to form iminoisoindolinones . These reactions highlight the reactivity of the benzotriazinone core and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-benzotriazin-4(3H)-one derivatives have been studied extensively. For instance, the magnetic properties of certain radicals derived from benzotriazinones have been characterized, showing behaviors consistent with weak ferromagnetic interactions . The energetics and structure of the benzotriazinone core have been analyzed through experimental and computational methods, providing insights into their stability and tautomeric forms . Additionally, the thermal stability and decomposition pathways of these compounds have been explored, revealing potential for the formation of novel compounds and polymers .

科学研究应用

配位聚合物的合成与结构

对配位聚合物的研究,例如 Zhao 等人(2002 年)的工作,突出了涉及钴(II)和有机配体的复杂结构的合成。这些结构形成三维框架,由于溶剂分子占据其特定的通道结构,因此在功能性微孔材料中具有潜在的应用。这强调了苯并三唑衍生物在创造具有新特性的材料中的用途,可能包括催化和气体储存 (Qihua Zhao 等人,2002 年)。

环境分布和人体暴露

Asimakopoulos 等人(2013 年)探讨了苯并三唑 (BTR) 和苯并噻唑 (BTH) 衍生物的环境存在和人体暴露情况。由于这些化学物质在各种应用中用作腐蚀抑制剂,因此它们广泛存在。该研究提供了对这些化合物在多个国家/地区的人类尿液中出现的见解,表明广泛暴露。这项研究阐明了这些化合物及其相关化合物的环境和健康影响,突出了监测和管理其使用和处置的重要性 (Alexandros G. Asimakopoulos 等人,2013 年)。

先进的合成技术

Chirila 等人(2018 年)报道了一种新型的一锅法合成 1,2,3-苯并三嗪-4(3H)-酮衍生物的方法,这在药物和杀虫剂开发中很受关注。该方法涉及一个关键的 Cp*Co(III) 催化的 C-H 酰胺化步骤,展示了一种有效合成这些化合物的先进方法。这项研究突出了获取苯并三唑衍生物的新合成方法的持续发展,从而更有效地 (P. Chirila 等人,2018 年)。

肽合成应用

Fan 等人(1996 年)引入了一种用于肽合成的新型有机磷化合物,展示了苯并三唑衍生物在促进复杂生物分子的合成中的多功能性。该化合物用作一种有效的偶联剂,突出了苯并三唑衍生物在肽化学中的作用及其简化肽和蛋白质合成以用于研究和治疗目的的潜力 (C. Fan 等人,1996 年)。

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-11-3-1-2-4-12(11)16-17-18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSVFFQTNXOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)